molecular formula C7H14ClNO2 B2390895 3-(3-Aminocyclobutyl)propanoic acid hydrochloride CAS No. 2225126-76-9

3-(3-Aminocyclobutyl)propanoic acid hydrochloride

Cat. No.: B2390895
CAS No.: 2225126-76-9
M. Wt: 179.64
InChI Key: QBUWGXXYTRNAAK-KNCHESJLSA-N
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Description

3-(3-Aminocyclobutyl)propanoic acid hydrochloride (CAS: 1391202-69-9) is a cyclobutane-containing β-amino acid derivative. Its structure features a cyclobutyl ring substituted with an amino group at the 3-position, linked to a propanoic acid backbone, with a hydrochloride salt formation enhancing solubility . This compound is of interest in medicinal chemistry due to its rigid cyclobutane moiety, which can influence conformational stability and binding affinity in drug design.

Properties

IUPAC Name

3-(3-aminocyclobutyl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c8-6-3-5(4-6)1-2-7(9)10;/h5-6H,1-4,8H2,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBUWGXXYTRNAAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1N)CCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-aminocyclobutyl)propanoic acid hydrochloride typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction of a suitable precursor.

    Introduction of the Amino Group: The amino group is introduced via an amination reaction, often using reagents such as ammonia or amines under specific conditions.

    Attachment of the Propanoic Acid Moiety: The propanoic acid moiety is attached through a carboxylation reaction, where a carboxyl group is introduced to the cyclobutyl ring.

    Formation of the Hydrochloride Salt: The final step involves converting the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production methods for 3-(3-aminocyclobutyl)propanoic acid hydrochloride may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and purity. These methods often utilize continuous flow reactors and advanced purification techniques to ensure high yield and quality.

Chemical Reactions Analysis

Types of Reactions

3-(3-Aminocyclobutyl)propanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides or nitro compounds.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro compounds or oxides.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted cyclobutyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C7H14ClNO2
  • Molecular Weight : 179.64 g/mol
  • Physical State : White solid

The compound features an aminocyclobutyl group attached to a propanoic acid moiety, which contributes to its unique chemical reactivity. The presence of both an amino group (-NH2) and a carboxylic acid group (-COOH) allows it to participate in various chemical reactions, including nucleophilic substitutions and esterifications .

Organic Synthesis

3-(3-Aminocyclobutyl)propanoic acid hydrochloride serves as a building block in organic synthesis. It is utilized in the preparation of complex molecules, enabling researchers to create derivatives with specific biological activities. Its unique structure allows for the formation of substituted cyclobutylpropanoic acid derivatives, which can have enhanced pharmacological properties .

Biochemical Studies

This compound is studied for its potential roles in biochemical pathways, particularly in relation to neuroprotective effects. Preliminary research suggests that similar compounds may exhibit protective properties against neurodegenerative diseases, making them candidates for further investigation in therapeutic contexts .

Pharmaceutical Development

In medicinal chemistry, 3-(3-Aminocyclobutyl)propanoic acid hydrochloride is explored for its therapeutic properties. It is investigated as a precursor for drug development aimed at targeting specific receptors or enzymes involved in disease processes . The compound's interactions with biological macromolecules are crucial for understanding its potential efficacy as a drug candidate.

Case Study 1: Neuroprotective Properties

Research has indicated that compounds similar to 3-(3-Aminocyclobutyl)propanoic acid hydrochloride may enhance neuronal survival under stress conditions. In vitro studies demonstrated that these compounds can reduce apoptosis in neuronal cell lines exposed to neurotoxic agents .

Case Study 2: Drug Development

A study focusing on the synthesis of analogs derived from 3-(3-Aminocyclobutyl)propanoic acid hydrochloride showed promising results in inhibiting specific cancer pathways. The synthesized compounds were tested against various cancer cell lines, revealing significant cytotoxic effects and potential as anti-cancer agents .

Mechanism of Action

The mechanism of action of 3-(3-aminocyclobutyl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The propanoic acid moiety can participate in various biochemical reactions, modulating metabolic pathways. The cyclobutyl ring provides structural rigidity, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Key Molecular Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight CAS Number Key Structural Features
3-(3-Aminocyclobutyl)propanoic acid hydrochloride C₈H₁₄ClNO₂ Not explicitly stated 1391202-69-9 Cyclobutyl-amino group, propanoic acid, HCl
3-(3-Amino-5-methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride C₇H₁₁ClN₃O₂ 230.19 1019620-13-3 Pyrazole ring, methyl substituent
(2S)-2-Amino-3-[7’-(2’’-methoxyphenyl)-benzotriazin-4’-one]propanoic acid hydrochloride C₁₉H₁₈ClN₅O₃ Not explicitly stated N/A Benzotriazinone core, methoxyphenyl substituent
Ethyl 2-amino-2-cyclobutyl-3,3,3-trifluoropropanoate hydrochloride C₉H₁₅ClF₃NO₂ 297.67 1955519-95-5 Cyclobutyl, trifluoromethyl ester
STOCK1N-69160 (SARS-CoV-2 protease inhibitor) C₁₉H₂₈ClN₃O₄ 398.90 N/A Chlorophenyl, branched amino acid backbone

Key Observations :

  • Rigidity vs. Flexibility: The cyclobutyl group in the target compound imposes conformational rigidity, contrasting with pyrazole () or benzotriazinone () derivatives, which offer planar aromatic systems for π-π interactions .
  • Functional Group Diversity: The trifluoromethyl ester in enhances lipophilicity compared to the hydrophilic propanoic acid in the target compound .
  • Biological Target Specificity: STOCK1N-69160 () demonstrates protease inhibition via chlorophenyl and branched amino acid motifs, whereas the cyclobutyl group in the target compound may optimize steric interactions in enzyme binding pockets .

Biological Activity

3-(3-Aminocyclobutyl)propanoic acid hydrochloride is a compound with promising biological activity, particularly in the fields of pharmacology and medicinal chemistry. Its unique structure, featuring a cyclobutane ring along with an amino and a carboxylic acid group, positions it as a potential candidate for various therapeutic applications. This article reviews the current understanding of its biological activities, mechanisms of action, and potential therapeutic uses based on recent research findings.

  • Molecular Formula : C7H14ClNO2
  • Molecular Weight : 179.64 g/mol
  • Appearance : White solid
  • Functional Groups : Amino group (-NH2), Carboxylic acid group (-COOH)

Biological Activity Overview

Research into the biological activity of 3-(3-Aminocyclobutyl)propanoic acid hydrochloride is still in its early stages, but preliminary studies indicate several potential activities:

  • Neuroprotective Properties : Compounds with similar structural motifs have shown neuroprotective effects, suggesting that this compound might be beneficial in treating neurodegenerative diseases.
  • Antimicrobial Activity : Initial evaluations indicate that it may possess antifungal and antibacterial properties, making it a candidate for developing new antimicrobial agents.
  • Anticancer Potential : The compound has been investigated for its ability to inhibit enzymes involved in cancer cell proliferation, indicating potential anticancer properties.

The mechanisms through which 3-(3-Aminocyclobutyl)propanoic acid hydrochloride exerts its effects are not fully elucidated. However, the following pathways have been suggested based on structural similarities to other bioactive compounds:

  • Enzyme Inhibition : The presence of the amino and carboxylic acid groups allows for interactions with various enzymes, potentially disrupting critical signaling pathways in cancer cells.
  • Interaction with Biological Targets : The cyclobutane structure may enhance binding affinity to specific biological targets, improving efficacy compared to other compounds.

Table 1: Comparative Analysis of Similar Compounds

Compound NameMolecular FormulaKey Features
2-Methyl-3-(methylamino)propanoic acid hydrochlorideC5H12ClNOSimpler structure, used in similar research
3-[Methyl(pentyl)amino]propanoic acid hydrochlorideC9H19ClNO2Larger side chain, different biological activity
3-[(1S,3R)-3-amino-2,2-dimethylcyclobutyl]propanoic acid hydrochlorideC10H19ClNO2More complex structure, potential for diverse applications

Case Study Insights

A study focused on the synthesis and evaluation of related compounds indicated that those with cyclobutane structures exhibited enhanced neuroprotective effects compared to linear analogs. For instance, compounds similar to 3-(3-Aminocyclobutyl)propanoic acid hydrochloride were shown to reduce oxidative stress markers in neuronal cell lines .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(3-aminocyclobutyl)propanoic acid hydrochloride, and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves coupling reactions (e.g., palladium-catalyzed cross-coupling) between cyclobutane derivatives and propanoic acid precursors. For example, 4-acetylbenzaldehyde and nitromethane can serve as starting materials, with potassium carbonate as a base and hydrochloric acid for salt formation . Purification via recrystallization or column chromatography is critical, monitored by thin-layer chromatography (TLC) or HPLC. Purity validation requires nuclear magnetic resonance (NMR) and mass spectrometry (MS) .

Q. Which characterization techniques are essential for confirming the molecular structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Determines proton and carbon environments, confirming cyclobutyl and propanoic acid moieties .
  • FTIR Spectroscopy : Identifies functional groups (e.g., carboxylic acid O-H stretch at ~2500–3300 cm⁻¹, amine N-H bend at ~1600 cm⁻¹) .
  • X-ray Crystallography : Resolves 3D conformation if single crystals are obtainable .
  • Elemental Analysis : Validates empirical formula (e.g., C:H:N:Cl ratios) .

Q. How does the hydrochloride salt form influence solubility and stability in aqueous buffers?

  • Methodological Answer : The hydrochloride salt enhances aqueous solubility via ionic interactions. Stability studies should assess pH dependence (e.g., PBS at pH 7.4) and temperature effects. Use UV-Vis spectroscopy to monitor degradation (e.g., absorbance shifts at 210–260 nm) over time. Storage at −20°C in desiccated conditions is recommended to prevent hydrolysis .

Advanced Research Questions

Q. What reaction mechanisms govern the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer : Computational modeling (density functional theory, DFT) predicts electrophilic/nucleophilic sites on the cyclobutyl ring and amino group. In vitro assays (e.g., enzyme inhibition using recombinant human MMP3 or IL-6) can validate interactions. Surface plasmon resonance (SPR) quantifies binding kinetics (e.g., KD values) . For receptor studies, radioligand displacement assays (e.g., metabotropic glutamate receptor antagonists) are applicable .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer : Molecular docking (AutoDock Vina) screens derivatives against target proteins (e.g., cyclooxygenase-2). Quantitative structure-activity relationship (QSAR) models correlate substituent effects (e.g., electron-withdrawing groups on the cyclobutane ring) with activity. Solvent-accessible surface area (SASA) calculations predict membrane permeability .

Q. What experimental strategies resolve contradictions in reported biological activity (e.g., conflicting IC₅₀ values)?

  • Methodological Answer :

  • Standardized Assay Conditions : Control variables like buffer ionic strength, temperature (e.g., 37°C), and cell passage number .
  • Orthogonal Validation : Confirm activity via parallel methods (e.g., fluorescence polarization and calorimetry).
  • Batch-to-Batch Consistency : Use LC-MS to verify compound integrity across studies .

Q. How does the compound’s stereochemistry impact its pharmacological profile?

  • Methodological Answer : Enantiomer separation via chiral HPLC (e.g., using amylose-based columns) isolates (R)- and (S)-isomers. Compare their pharmacokinetics (e.g., plasma half-life in rodent models) and receptor selectivity (e.g., mGlu2/3 binding assays). Circular dichroism (CD) spectroscopy confirms absolute configuration .

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